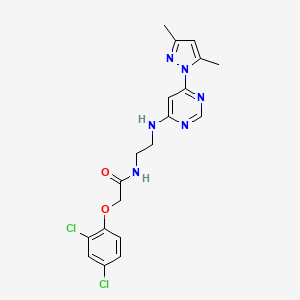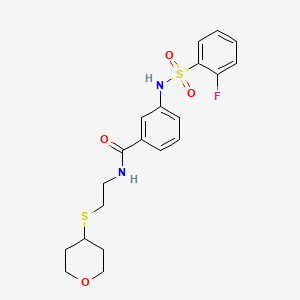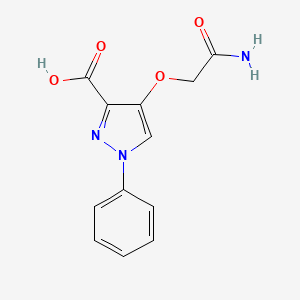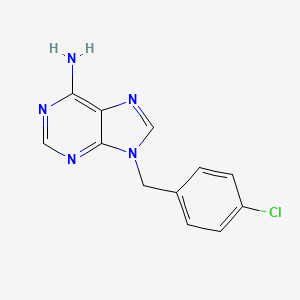![molecular formula C19H21N3O3 B2384738 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1798525-56-0](/img/structure/B2384738.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide, also known as PP2A inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Overview
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a compound involved in a variety of scientific research contexts. Its applications span across different fields, including pharmaceutical development, chemical synthesis, and materials science. This review highlights its significance in scientific research, excluding information related to drug usage, dosages, and side effects, in accordance with the specified requirements.
Pharmaceutical Research and Development
In the realm of pharmaceutical research, compounds similar to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide are synthesized and studied for their therapeutic potentials. For instance, derivatives of pyridazino[4,5-b]indole-1-acetamide compounds exhibit a range of activities including cardiac, neuroprotective, and cytostatic effects (Dr.Valentin Habernickel, 2002). These compounds underline the versatility and potential of such structures in contributing to the development of new therapeutic agents.
Chemical Synthesis and Material Science
The synthesis of novel organic compounds often involves intermediates or core structures similar to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide. For example, new functionalized pyridine linked thiazole derivatives have been synthesized for their antiproliferative activity, demonstrating the compound's utility in creating materials with potential biological applications (Alaa M. Alqahtani, A. Bayazeed, 2020). This indicates the importance of such compounds in the exploration and development of new materials with specific biological properties.
Insecticidal Research
Research into pyridine derivatives has also shown that compounds structurally related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide possess significant insecticidal activities. For instance, certain pyridine derivatives have been found to exhibit strong aphidicidal activities, which could be useful in the development of new insecticides for agricultural applications (E. A. Bakhite et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors .
Mode of Action
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide inhibits this process, thereby affecting these pathways .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could be beneficial for its bioavailability .
Result of Action
The molecular and cellular effects of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
It is known that the fgfr signaling pathway, which the compound targets, can facilitate cancer initiation, progression, and resistance to cancer therapy .
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-7-2-3-8-17(16)25-14-18(23)20-11-5-12-22-13-9-15-6-4-10-21-19(15)22/h2-4,6-10,13H,5,11-12,14H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCHVPUQXVSDHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384655.png)




![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)


![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)
![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)


![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)
